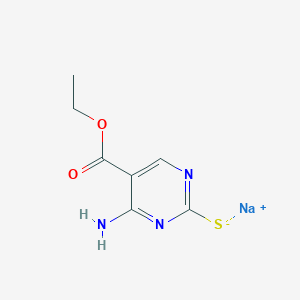

![molecular formula C19H13F4N5O B2559651 3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 892473-01-7](/img/structure/B2559651.png)

3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

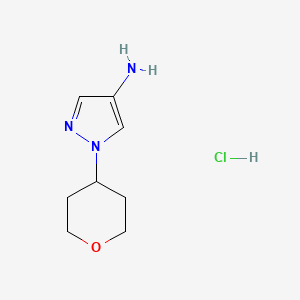

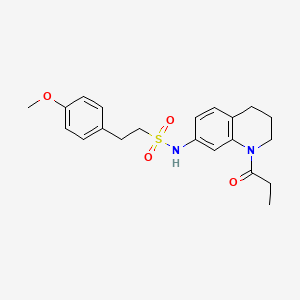

The compound “3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule with the molecular formula C21H16FN7O2 . It has a molecular weight of 417.4 g/mol . The IUPAC name for this compound is 3-[(4-fluorophenyl)methyl]-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a fluorophenyl group, a trifluoromethylphenyl group, and a triazolopyrimidinone group . The exact 3D conformation of the molecule can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 102 Ų and contains 31 heavy atoms . It has a complexity of 674 and a XLogP3-AA value of 2.8 . It has no hydrogen bond donors and 8 hydrogen bond acceptors .Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of triazolopyrimidines, which include compounds similar to "3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one", have shown promise as anticancer agents due to their unique mechanism of tubulin inhibition. These compounds have been found to promote tubulin polymerization in vitro, offering a novel approach to cancer treatment by overcoming resistance attributed to various multidrug resistance transporter proteins. Studies have demonstrated that these compounds exhibit high potency and efficacy in inhibiting tumor growth across several nude mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).

Antimicrobial Activity

Compounds structurally related to "this compound" have been investigated for their antimicrobial properties. A study on pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones revealed that these derivatives display significant antimicrobial activities, showcasing effectiveness against a range of microorganisms, excluding some resistant strains. This suggests potential for these compounds in the development of new antimicrobial agents (Farghaly & Hassaneen, 2013).

Antibacterial Applications

Further research into fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives, which share a similar scaffold with "this compound", has unveiled potent inhibitory effects against Mycobacterium tuberculosis H37Rv strain. These studies underscore the potential of such compounds in addressing tuberculosis, with certain derivatives proving to be highly potent inhibitors while exhibiting low toxicity to mammalian cells (Abdel-Rahman et al., 2009).

Supramolecular Chemistry Applications

The versatility of triazolopyrimidine derivatives extends into the realm of supramolecular chemistry, where they have been utilized as ligands for co-crystallization to form novel hydrogen-bonded supramolecular assemblies. Such compounds have shown to facilitate the formation of complex 2D and 3D networks through extensive hydrogen bonding interactions, highlighting their utility in the design and synthesis of advanced materials (Fonari et al., 2004).

Future Directions

Mechanism of Action

The compound also contains fluorophenyl and trifluoromethylphenyl groups. Fluorine atoms in pharmaceuticals can form strong bonds with proteins, potentially increasing the binding affinity of the drug to its target . Trifluoromethyl groups are often used in drug design to improve the metabolic stability and lipophilicity of a compound .

properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F4N5O/c20-15-7-3-13(4-8-15)10-28-17-16(25-26-28)18(29)27(11-24-17)9-12-1-5-14(6-2-12)19(21,22)23/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTVQAWYDRORLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

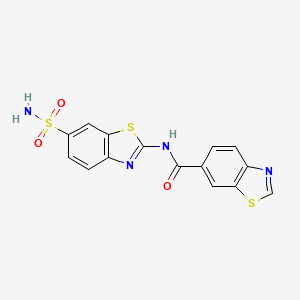

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)

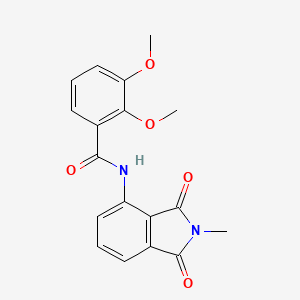

![2-cyclopropyl-N-(4-ethoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2559572.png)

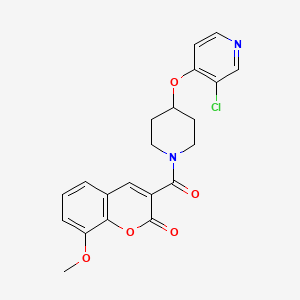

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2559576.png)

![{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride](/img/structure/B2559577.png)

![N-(Piperidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2559587.png)